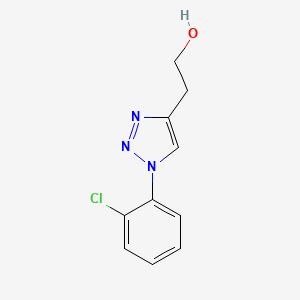

2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol

Descripción

Propiedades

IUPAC Name |

2-[1-(2-chlorophenyl)triazol-4-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c11-9-3-1-2-4-10(9)14-7-8(5-6-15)12-13-14/h1-4,7,15H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTLTNDVDYQHGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(N=N2)CCO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is commonly referred to as the “click” reaction. The process generally includes the following steps:

Preparation of Azide Intermediate: The starting material, 2-chlorophenyl azide, is synthesized by reacting 2-chloroaniline with sodium nitrite and sodium azide.

Cycloaddition Reaction: The azide intermediate is then reacted with propargyl alcohol in the presence of a copper(I) catalyst to form the triazole ring, yielding 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Formation of 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)acetone.

Reduction: Formation of 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethylamine.

Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, leading to increased efficacy. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Structural Analogues

Key structural analogues include derivatives with variations in substituents on the triazole ring or ethanol moiety. Representative examples are summarized in Table 1.

Table 1: Structural Comparison of 2-(1-(2-Chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol and Analogues

Notes:

- The 2-chlorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects compared to 4-chlorophenyl or benzyl substituents.

- Ethanol derivatives exhibit higher polarity than ester or benzyl analogues, enhancing solubility in polar solvents.

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound improves aqueous solubility relative to lipophilic analogues like 5b (ester) or 2i (benzyl-substituted ethanol) .

- Melting Points : Substituent positioning significantly affects melting points. For example, 2i (136°C) has a higher melting point than 2j (110°C), likely due to stronger intermolecular interactions from the benzyl group .

Antimicrobial and Antiviral Activity :

- The target compound’s structural cousin, 10g (4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-fluoro-2-(trifluoromethyl)quinoline), shows potent antiviral activity against SARS-CoV-2 (Selectivity Index >10), attributed to the triazole and halogenated aryl groups .

Anticancer Activity :

- Schiff base-linked triazoles (e.g., 74 , 75 ) with fluorophenyl or chlorophenyl groups exhibit cytotoxicity (IC50 = 45.1–78.9 µM), suggesting the target compound’s 2-chlorophenyl group may similarly enhance bioactivity .

Key Differentiators

- Hydrogen Bonding: The ethanol group enables hydrogen bonding, distinguishing it from non-polar analogues and influencing receptor binding in biological systems .

Actividad Biológica

The compound 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol is a member of the triazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol can be represented as follows:

- Molecular Formula : C9H10ClN3O

- Molecular Weight : 201.65 g/mol

The triazole ring is a significant feature that contributes to the compound's biological activity.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study focusing on various triazole compounds found that those containing a chlorophenyl group demonstrated potent activity against a range of pathogens. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi.

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol | Staphylococcus aureus | 8 µg/mL |

| 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol | Escherichia coli | 16 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

Triazole compounds have also been recognized for their anti-inflammatory effects. A study evaluated the inhibition of cyclooxygenase (COX) enzymes by various triazole derivatives. The results indicated that some derivatives displayed significant COX inhibition, suggesting potential applications in treating inflammatory conditions.

| Compound | COX Inhibition (%) |

|---|---|

| 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol | 75% at 10 µM |

This level of inhibition indicates that the compound may contribute to reducing inflammation in various clinical settings .

Anticancer Activity

Emerging studies have suggested that triazole derivatives possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in vitro. For instance, cell line studies showed that treatment with 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol resulted in reduced cell viability in breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 µM |

| HeLa (Cervical Cancer) | 20 µM |

These results highlight the compound's potential as a therapeutic agent against certain types of cancer .

Case Studies

Several case studies have explored the biological activities of triazole derivatives similar to 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol:

- Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of triazole derivatives against resistant strains of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load when treated with compounds similar to the one discussed.

- Inflammation Model Study : In an animal model for arthritis, administration of triazole derivatives resulted in marked improvement in inflammatory markers and joint swelling compared to control groups.

Q & A

Q. What are the recommended synthetic routes for 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This method involves reacting a 2-chlorophenyl-substituted azide with a propargyl alcohol derivative under mild conditions (e.g., CuSO₄/sodium ascorbate in aqueous ethanol). The reaction proceeds regioselectively to yield the 1,4-disubstituted triazole core . Optimization of reaction parameters, such as solvent polarity and catalyst loading, can improve yields above 75%, as demonstrated in analogous triazole syntheses .

Q. How can researchers characterize the structure of this compound?

Comprehensive characterization employs:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the triazole ring formation (e.g., characteristic deshielded protons at δ 7.5–8.5 ppm) and the ethanol moiety (δ 3.5–4.5 ppm for CH₂OH) .

- IR spectroscopy : Key peaks include O-H stretching (~3200–3500 cm⁻¹) and triazole C=N stretching (~1600 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C₁₀H₁₀ClN₃O⁺ requires m/z 224.0584) .

- X-ray crystallography : For unambiguous structural confirmation, SHELXL refinement is recommended for resolving bond lengths and angles .

Q. What biological screening assays are applicable for preliminary evaluation?

Initial biological activity can be assessed using:

- Cytotoxicity assays : MTT or resazurin-based protocols against cancer cell lines (e.g., A549 lung carcinoma), with IC₅₀ values compared to standards like paclitaxel .

- Antifungal testing : Agar diffusion assays against Candida or Aspergillus species, referencing tebuconazole as a positive control .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

Discrepancies (e.g., unexpected splitting in NMR or IR peak shifts) require cross-validation:

Q. What strategies optimize the compound's bioactivity through structural modification?

Structure-activity relationship (SAR) studies suggest:

- Electron-withdrawing substituents : The 2-chlorophenyl group enhances cytotoxicity by modulating electron density on the triazole ring .

- Ethanol side-chain derivatization : Esterification or etherification of the hydroxyl group improves membrane permeability, as seen in antifungal analogs .

- Heterocyclic hybridization : Conjugation with quinolines or isoquinolines (via oxime or carbaldehyde linkers) enhances anticancer activity .

Q. How can computational modeling predict interaction mechanisms with biological targets?

- Molecular docking : Simulate binding to targets like CDK2 or galectin-1 using AutoDock Vina, focusing on triazole-mediated hydrogen bonding and π-π stacking .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) to identify critical binding residues .

Q. What environmental considerations arise from its use in agricultural applications?

While not directly studied for this compound, analogs with chlorinated aryl groups require:

- Degradation pathway analysis : LC-MS/MS to identify intermediates under UV or microbial treatment.

- Ecotoxicology assays : Daphnia magna or algal growth inhibition tests to evaluate aquatic toxicity .

Methodological Notes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.